Specific Scientific Field: Analytical and Bioanalytical Chemistry
Summary of the Application: Carbic Anhydride is used in the functionalization of gelatin hydrogels, which are often used in 3D cell culture. The degree of functionalization (DoF) of these materials is an important characteristic that impacts the mechanical properties and stability of the hydrogel .
Methods of Application or Experimental Procedures: The amine-reactive ninhydrin assay was optimized in terms of solvent properties, temperature, ninhydrin concentration, and range of gelatin standards. The fractional DoF of methacryloyl- and norbornene-functionalized gelatins was quantified by an optimized colorimetric ninhydrin assay and orthogonally by 1H NMR .
Results or Outcomes: The optimized assay produced a linear response to protein concentration in a convenient, 96-well plate format and yielded a fractional DoF similar to NMR in most cases .
Specific Scientific Field: Material Science and Engineering
Summary of the Application: Carbic Anhydride is used in the preparation of 3D-printable silk fibroin hydrogels. These hydrogels have potential in producing 3D printed scaffolds for tissue engineering .
Methods of Application or Experimental Procedures: The amino groups in silk fibroin were utilized to conjugate with carbic anhydride. Since these amino groups of lysine and arginine residues are located on the hydrophilic segment of the heavy chain, carbic anhydride and silk fibroin can react in mild and aqueous conditions .
Results or Outcomes: The maximum compressive modulus of this RSF hydrogel is 2.5 MPa, reaching the same order of magnitude as natural elastomers such as cartilage. The mechanical properties of this hydrogel are superior to most RSF-based 3D printed hydrogels .
Specific Scientific Field: Health and Disease
Summary of the Application: Carbic Anhydride has been implicated in many diseases and disorders. Consequently, carbonic anhydrase inhibitors, such as the classical sulfonamide inhibitor acetazolamide, have long been employed therapeutically .
Methods of Application or Experimental Procedures: The zinc metalloenzyme carbonic anhydrase (CA; EC 4.2.1.1) catalyzes the reversible hydration of CO2 and is expressed in human in 15 different isoforms—12 active isozymes and three catalytically inactive isoforms .
Results or Outcomes: CA inhibitors have found therapeutic application in a wide and growing range of clinical conditions including acute mountain sickness, bipolar disorder, chronic obstructive pulmonary disease (COPD) .
Specific Scientific Field: Environmental Science and Engineering
Summary of the Application: Chemically modified carbonic anhydrase is able to improve the absorption of carbon dioxide from a gas stream into mediation compounds with enhanced sequestration and mineral formation .
Methods of Application or Experimental Procedures: Genetically modified CA polypeptide can also increase carbon dioxide conversion .
Results or Outcomes: This application provides potential for novel therapies through the modification of carbonic anhydrase activity .
Carbic anhydride, also known as endo-Himic acid anhydride, is a bicyclic organic compound with the molecular formula and a molecular weight of 164.16 g/mol. It is classified as an acid anhydride, which means it is derived from the dehydration of two carboxylic acid molecules. Carbic anhydride features a unique structure that contributes to its reactivity and potential applications in various chemical processes . This compound is known for its ability to participate in nucleophilic acyl substitution reactions, making it valuable in organic synthesis .
The general mechanism for these reactions involves nucleophilic attack on one of the carbonyl groups, leading to the formation of a tetrahedral intermediate and subsequent elimination of a carboxylate ion as the leaving group .
Carbic anhydride is primarily synthesized through the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction is favored due to its efficiency and the ability to produce high yields of the compound under optimized conditions. In industrial applications, this synthesis is scaled up while maintaining purity through recrystallization from solvents like petroleum ether .
Carbic anhydride's unique bicyclic structure distinguishes it from these compounds, granting it specific reactivity patterns that are advantageous in certain synthetic applications .
Interaction studies involving carbic anhydride focus on its reactivity with nucleophiles such as water, alcohols, and amines. These studies reveal that carbic anhydride can effectively acylate these nucleophiles, leading to the formation of various derivatives such as carboxylic acids, esters, and amides. The specific outcomes depend on factors like concentration, temperature, and the nature of the nucleophile used .
Corrosive;Irritant;Health Hazard